2-Fluoro-3-propoxybenzaldehyde
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Overview
Description
2-Fluoro-3-propoxybenzaldehyde is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and a propoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-propoxybenzaldehyde typically involves the nucleophilic substitution of a fluorine atom onto a benzaldehyde derivative. One common method is the fluorination of 2-fluoro-3-propoxybenzene using appropriate fluorinating agents under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and fluoride salts to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Fluoro-3-propoxybenzoic acid.
Reduction: 2-Fluoro-3-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-propoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: Lacks the propoxy group, making it less hydrophobic.
3-Fluorobenzaldehyde: Fluorine is positioned differently, affecting its reactivity.
4-Fluorobenzaldehyde: Another positional isomer with different chemical properties.
Uniqueness
2-Fluoro-3-propoxybenzaldehyde is unique due to the presence of both a fluorine atom and a propoxy group, which influence its chemical reactivity and physical properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
2-fluoro-3-propoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h3-5,7H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNRAFOGWWTVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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